molecular formula C18H19N3 B12522771 1-(4-tert-Butylphenyl)-4-phenyl-1H-1,2,3-triazole

1-(4-tert-Butylphenyl)-4-phenyl-1H-1,2,3-triazole

Cat. No.: B12522771
M. Wt: 277.4 g/mol
InChI Key: OPUQFQFITQDNJE-UHFFFAOYSA-N
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Description

1-(4-(tert-Butyl)phenyl)-4-phenyl-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(tert-Butyl)phenyl)-4-phenyl-1H-1,2,3-triazole typically involves the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This reaction is carried out between an azide and an alkyne in the presence of a copper(I) catalyst. The reaction conditions are generally mild, and the reaction proceeds with high regioselectivity to yield the desired 1,2,3-triazole product.

Industrial Production Methods: In an industrial setting, the production of 1-(4-(tert-Butyl)phenyl)-4-phenyl-1H-1,2,3-triazole can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(tert-Butyl)phenyl)-4-phenyl-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced triazole derivatives.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols or amines.

Scientific Research Applications

1-(4-(tert-Butyl)phenyl)-4-phenyl-1H-1,2,3-triazole has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-(tert-Butyl)phenyl)-4-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1-Phenyl-1H-1,2,3-triazole: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.

    4-Phenyl-1H-1,2,3-triazole: Similar structure but without the tert-butyl group, leading to variations in its applications and biological activities.

    1-(4-Methylphenyl)-4-phenyl-1H-1,2,3-triazole: The methyl group provides different steric and electronic effects compared to the tert-butyl group.

Uniqueness: 1-(4-(tert-Butyl)phenyl)-4-phenyl-1H-1,2,3-triazole is unique due to the presence of both tert-butyl and phenyl groups, which impart distinct steric and electronic properties

Properties

Molecular Formula

C18H19N3

Molecular Weight

277.4 g/mol

IUPAC Name

1-(4-tert-butylphenyl)-4-phenyltriazole

InChI

InChI=1S/C18H19N3/c1-18(2,3)15-9-11-16(12-10-15)21-13-17(19-20-21)14-7-5-4-6-8-14/h4-13H,1-3H3

InChI Key

OPUQFQFITQDNJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2C=C(N=N2)C3=CC=CC=C3

Origin of Product

United States

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